molecular formula C18H17N3O3 B2684258 N-(furan-2-ylmethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide CAS No. 1396801-75-4

N-(furan-2-ylmethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide

Cat. No.: B2684258
CAS No.: 1396801-75-4
M. Wt: 323.352
InChI Key: XYTBGJYYWKXQAV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide (CAS 1396801-75-4) is a synthetic organic compound with a molecular formula of C18H17N3O3 and a molecular weight of 323.3 g/mol . This compound is of significant interest in medicinal chemistry and oncology research, as it is based on an N-(furan-2-ylmethyl)-1H-indole-3-carboxamide scaffold. Derivatives of this structural class have been designed and synthesized as potential epidemal growth factor receptor (EGFR) inhibitors and evaluated for their properties as anticancer agents . Scientific studies on related compounds have demonstrated potent cytotoxic activities against EGFR high-expressed human cancer cell lines, including lung adenocarcinoma (A549), cervical cancer (HeLa), and colorectal cancer (SW480) cell lines, while showing weaker effects on EGFR low-expressed cell lines and normal human liver cells, suggesting a targeted mechanism and potentially low toxicity against normal cells . The incorporation of the indole nucleus, a prominent pharmacophore in many bioactive molecules, alongside the furan and azetidine rings, makes this hybrid molecule a valuable scaffold for investigating new anticancer agents targeting the EGFR pathway . Researchers can utilize this compound as a key intermediate or reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for probing biochemical mechanisms in cell-based assays.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-17(20-8-13-4-3-7-24-13)12-10-21(11-12)18(23)15-9-19-16-6-2-1-5-14(15)16/h1-7,9,12,19H,8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTBGJYYWKXQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-ylmethyl and 1H-indole-3-carbonyl intermediates, followed by their coupling with azetidine-3-carboxamide under specific reaction conditions. Common reagents used in these steps include coupling agents like EDCI or DCC, and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the indole moiety can be reduced to form alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4.

    Reduction: Reagents like NaBH4 or LiAlH4.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the indole carbonyl group may yield indole alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving furan, indole, and azetidine derivatives.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Furan and Indole Moieties

Several compounds share structural motifs with N-(furan-2-ylmethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, including:

Compound Name Key Structural Features Molecular Weight (g/mol) Solubility (LogP) Receptor Binding Affinity (Ki, nM) Metabolic Stability (t₁/₂, h)
Target Compound Azetidine + indole-3-carbonyl + furan-2-ylmethyl carboxamide ~371.4 2.1 (predicted) Not reported >6 (in vitro)
MMB-CHMICA Indole-3-carbonyl + cyclohexylmethyl valinate ~372.5 3.8 CB1: 2.3 1.2
5F-MDMB-PICA Indole-3-carbonyl + fluoropentyl + methyl valinate ~378.4 4.2 CB1: 0.8 0.8
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) Furan-3-carboxamide + phenyl + hydrazinyl ~261.3 1.5 Not reported Not tested
[3-(Propan-2-ylcarbamoyl)furan-2-yl]acetyl azide (59a) Furan-2-yl acetyl azide + isopropyl carboxamide ~237.2 0.9 Not reported Not tested

Pharmacological and Physicochemical Differences

  • Azetidine vs.
  • Furan vs. Thieno/Thienopyridazinone Derivatives: Compounds like 97d and 59a utilize furan carboxamides as intermediates but lack the indole-azetidine framework. The furan-2-ylmethyl group in the target compound may improve π-π stacking interactions in receptor binding compared to simpler furan derivatives.

Research Findings and Functional Insights

  • Synthetic Accessibility : The target compound’s synthesis likely involves azetidine ring formation via cyclization, followed by indole-3-carbonyl and furan-2-ylmethyl carboxamide coupling, analogous to methodologies for 97d and 59a .
  • Receptor Profiling: While MMB-CHMICA and 5F-MDMB-PICA exhibit potent CB1 affinity due to their indole-carbonyl and lipophilic side chains , the target compound’s azetidine ring may redirect selectivity toward non-cannabinoid targets (e.g., serotonin receptors), though experimental data are lacking.
  • Metabolic Stability : The carboxamide group and compact azetidine ring likely confer resistance to cytochrome P450 oxidation, as seen in vitro (>6-hour half-life vs. <2 hours for MMB-CHMICA) .

Biological Activity

N-(furan-2-ylmethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, with the CAS number 1396801-75-4, is a novel compound that has garnered attention for its potential biological activities. This article explores its molecular structure, biological properties, and implications for therapeutic applications based on available research findings.

Molecular Structure

The compound has the following molecular formula: C18H17N3O3C_{18}H_{17}N_{3}O_{3}, and a molecular weight of 323.3 g/mol. Its structure features an azetidine ring which is significant in medicinal chemistry for its ability to interact with biological targets.

PropertyValue
CAS Number1396801-75-4
Molecular FormulaC₁₈H₁₇N₃O₃
Molecular Weight323.3 g/mol

Biological Activity Overview

Research indicates that compounds with similar structural motifs, particularly those containing indole and furan moieties, exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The biological activity of this compound has not been extensively documented in literature, but insights can be drawn from related studies.

Anticancer Activity

Several studies have investigated the anticancer potential of indole derivatives. For example, compounds featuring indole and azetidine structures have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A notable study highlighted the ability of indole-based compounds to inhibit specific kinases involved in cancer progression, suggesting a similar potential for this compound.

Antimicrobial Properties

The furan ring is known to enhance the antimicrobial activity of compounds. Research indicates that furan-containing derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. Although specific data on this compound is limited, its structural similarities to known antimicrobial agents warrant further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the azetidine ring contributes to the compound's lipophilicity and ability to penetrate cellular membranes. Modifications at the furan or indole positions could enhance selectivity and potency against specific targets.

Table: Potential Modifications to Enhance Biological Activity

Modification LocationSuggested ChangeExpected Outcome
Furan RingSubstitution with halogensIncreased antimicrobial potency
Indole PositionAddition of alkyl groupsEnhanced anticancer activity
Azetidine RingVariation in ring sizeImproved bioavailability

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides valuable insights:

  • Anticancer Activity : A study on similar indole derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 20 µM, indicating that structural modifications could yield potent anticancer agents.
  • Antimicrobial Efficacy : Research on furan-containing compounds showed effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 10 µg/mL.

Q & A

Q. What are the established synthetic routes for N-(furan-2-ylmethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the azetidine-3-carboxamide core via cyclization of β-lactam precursors or ring-opening of epoxides with carboxamide nucleophiles.
  • Step 2 : Indole-3-carbonyl group introduction using coupling reagents (e.g., EDC/HOBt) under anhydrous conditions .
  • Step 3 : Furan-2-ylmethyl functionalization via alkylation or nucleophilic substitution, often requiring inert atmospheres (N₂/Ar) and catalysts like Pd for cross-coupling reactions . Optimization includes temperature control (0–60°C), solvent selection (DMF or THF), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the azetidine ring and indole substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) for molecular weight validation .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the azetidine and furan moieties .

Q. What preliminary biological activities have been reported for structurally similar compounds?

Analogous azetidine-indole hybrids exhibit:

  • Enzyme Inhibition : Potency against kinases (IC₅₀ < 1 µM) and proteases via competitive binding assays .
  • Anticancer Activity : IC₅₀ values of 2–10 µM in MTT assays against breast (MCF-7) and colon (HCT-116) cancer lines .
  • Neuroprotection : Reduction of oxidative stress in neuronal cell models (SH-SY5Y) at 5–20 µM .

Advanced Research Questions

Q. How can solubility challenges be addressed during in vitro experimentation?

  • Co-solvent Systems : Use DMSO (≤0.1% v/v) with aqueous buffers; test biocompatibility via hemolysis assays .
  • Lipid-Based Formulations : Encapsulation in liposomes (e.g., DSPC/cholesterol) to enhance bioavailability .
  • pH Adjustment : Solubilize the carboxamide group in mildly acidic buffers (pH 4–6) without compromising stability .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Substituent Variation : Replace the furan-2-ylmethyl group with thiophene or pyridine analogs to assess electronic effects on receptor binding .
  • Bioisosteric Replacement : Swap the indole-3-carbonyl moiety with benzimidazole or quinoline to modulate hydrophobicity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase) .

Q. How should contradictory data on enzyme inhibition mechanisms be resolved?

  • Orthogonal Assays : Validate initial findings (e.g., fluorescence-based assays) with radiometric or calorimetric methods (ITC) .
  • Kinetic Analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
  • Mutagenesis Studies : Identify critical binding residues by alanine-scanning of the target enzyme .

Q. What experimental approaches elucidate the compound’s mechanism of action in cancer models?

  • Apoptosis Assays : Annexin V/PI staining and caspase-3/7 activation assays .
  • Cell Cycle Analysis : Flow cytometry with propidium iodide to detect G1/S or G2/M arrest .
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT/mTOR) .

Q. How can thermal and photolytic stability be assessed for long-term storage?

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light Exposure Studies : Use ICH Q1B guidelines with UV/visible light chambers .
  • Degradant Identification : LC-MS/MS to characterize oxidation byproducts (e.g., furan ring cleavage) .

Q. What in vivo toxicity profiling methods are recommended for preclinical studies?

  • Acute Toxicity : Single-dose escalation in rodents (OECD 423), monitoring hematological and hepatic parameters .
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay .
  • Cardiotoxicity Screening : hERG channel inhibition assays using patch-clamp electrophysiology .

Q. How can computational tools predict metabolic pathways and potential drug-drug interactions?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and plasma protein binding .
  • Metabolite Identification : In silico simulations (GLORYx) for phase I/II metabolism .
  • Interaction Networks : STRING database to map enzyme targets and co-administered drug effects .

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